(2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid
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Overview
Description
(2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid is an organic compound characterized by the presence of a benzodioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of catechol derivatives with appropriate dihalides to form the benzodioxin ring
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group of the propanoic acid moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodioxin derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules with potential biological activity.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine: Medicinal chemistry applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers with unique properties.
Mechanism of Action
The mechanism of action of (2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring system can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The propanoic acid moiety may enhance binding affinity or specificity for the target.
Comparison with Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Known for its antibacterial properties.
N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides: Investigated for potential therapeutic applications in Alzheimer’s disease.
Uniqueness: (2S)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid is unique due to its specific stereochemistry and the presence of both the benzodioxin ring and the propanoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2S)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(12(13)14)6-9-2-3-10-11(7-9)16-5-4-15-10/h2-3,7-8H,4-6H2,1H3,(H,13,14)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKUYUGHGZBKTC-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC2=C(C=C1)OCCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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